Isoquinolin-1-ylboronic acid
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Overview
Description
Isoquinolin-1-ylboronic acid is a chemical compound used for pharmaceutical testing . It is a type of boronic acid, which are compounds that contain a boron atom bonded to an oxygen atom and two other atoms or groups .
Synthesis Analysis
The synthesis of isoquinoline derivatives has attracted considerable attention from chemists and pharmacologists over recent years . Efficient synthesis methods have been developed, including metal catalysts and catalyst-free processes in water . These methods provide creative inspiration and expand novel ideas for researchers in this field .Molecular Structure Analysis
Isoquinolin-1-ylboronic acid has a molecular formula of C9H8BNO2 . Its molecular weight is 172.98 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in a cyclic structure .Chemical Reactions Analysis
Boronic acid-based compounds, like Isoquinolin-1-ylboronic acid, have been studied for their chemical reactions. One of the best-studied reactions is the boronic acid (BA)-mediated cis-diol conjugation . This reaction has inspired the exploration of novel chemistries using boron .Physical And Chemical Properties Analysis
Isoquinolin-1-ylboronic acid has a density of 1.3±0.1 g/cm3 and a boiling point of 419.1±37.0 °C at 760 mmHg . It is recommended to be stored in an inert atmosphere, under -20°C .Scientific Research Applications
Synthesis of Complex Organic Compounds
Isoquinolin-1-ylboronic acid derivatives serve as crucial intermediates in the synthesis of complex organic molecules. For instance, they have been utilized in the microwave-assisted Suzuki cross-coupling reactions to prepare new biquinoline derivatives, which are valuable in various chemical and pharmacological studies (Broch, Anizon, & Moreau, 2008). Additionally, these derivatives have facilitated the development of novel fluorophores for labeling nucleosides, indicating their importance in biochemical labeling and imaging applications (Singh & Singh, 2007).
Development of Fluorescent Probes
Isoquinolin-1-ylboronic acid derivatives are instrumental in creating fluorescent probes for biological and chemical sensing. A notable application includes the development of novel fluorophores with high fluorescence signals and enhanced hybridization affinity for oligodeoxyribonucleotides, which are crucial for genetic studies and diagnostic applications (Singh & Singh, 2007). Another research demonstrated the use of these derivatives in synthesizing a pH fluorescent probe, offering a new tool for monitoring pH fluctuations in biological systems, thus contributing significantly to cellular and molecular biology (Jiao et al., 2019).
Safety And Hazards
The safety data sheet for Isoquinolin-1-ylboronic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to rinse cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Future Directions
While specific future directions for Isoquinolin-1-ylboronic acid are not mentioned in the literature, the field of isoquinoline synthesis is a hot topic in organic and medicinal chemistry that needs development of new strategies . The exploration of novel chemistries using boron, such as in boronic acid-based compounds, is also an area of interest .
properties
IUPAC Name |
isoquinolin-1-ylboronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-6,12-13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUIQFODKHOTHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CC2=CC=CC=C12)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-1-ylboronic acid |
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